Sub-Nanomolar Affinity for Human MC4R: A 10-Fold Improvement Over HS014
In direct competitive radioligand binding assays using cells transiently expressing the human melanocortin-4 receptor (MC4R), HS024 exhibits a Ki of 0.29 nM, a value approximately 10-fold more potent than the comparator HS014, which has a reported Ki of 3.16 nM for the same receptor [1].
| Evidence Dimension | Binding Affinity (Ki) for Human MC4 Receptor |
|---|---|
| Target Compound Data | Ki = 0.29 nM |
| Comparator Or Baseline | HS014: Ki = 3.16 nM |
| Quantified Difference | HS024 is approximately 10.9-fold more potent than HS014. |
| Conditions | Competitive radioligand binding assay using [125I]NDP-α-MSH on COS-1 cells transiently expressing cloned human MC4R. |
Why This Matters
This sub-nanomolar affinity enables the use of lower concentrations in in vitro assays, reducing the risk of off-target effects due to mass action and improving the signal-to-noise ratio in MC4R-specific studies.
- [1] Kask A, Mutulis F, Muceniece R, Pähkla R, Mutule I, Wikberg JE, Rägo L, Schiöth HB. Discovery of a novel superpotent and selective melanocortin-4 receptor antagonist (HS024): evaluation in vitro and in vivo. Endocrinology. 1998 Dec;139(12):5006-14. View Source
